3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole
CAS No.: 882151-73-7
Cat. No.: VC5990244
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 882151-73-7 |
---|---|
Molecular Formula | C13H15N3O2 |
Molecular Weight | 245.282 |
IUPAC Name | 3,5-dimethyl-1-(2-nitro-1-phenylethyl)pyrazole |
Standard InChI | InChI=1S/C13H15N3O2/c1-10-8-11(2)16(14-10)13(9-15(17)18)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Standard InChI Key | YPOXKJXJKIWPRT-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with a 2-nitro-1-phenylethyl group, while methyl groups occupy the 3- and 5-positions. This arrangement creates a planar aromatic system with polar (nitro) and hydrophobic (phenyl, methyl) regions, enabling diverse intermolecular interactions.
Table 1: Key Structural Features
Feature | Description |
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Pyrazole ring | Aromatic, planar, with N1 and N2 nitrogen atoms |
3,5-Methyl groups | Electron-donating substituents enhancing ring stability |
2-Nitro-1-phenylethyl | Nitro group (electron-withdrawing) and phenyl ring (hydrophobic interaction) |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves:
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Precursor Preparation: 3,5-Dimethylpyrazole and 2-nitro-1-phenylethylamine are reacted under controlled conditions.
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N-Alkylation: The amine group of 2-nitro-1-phenylethylamine undergoes nucleophilic substitution with the pyrazole’s 1-position.
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Purification: Recrystallization or column chromatography isolates the product in >95% purity.
Industrial-Scale Production
Continuous flow reactors improve yield and safety by minimizing side reactions (e.g., nitro group reduction). A representative protocol uses:
Table 2: Optimized Synthesis Conditions
Parameter | Value/Range | Impact on Yield |
---|---|---|
Temperature | 85°C | Maximizes alkylation efficiency |
Solvent | DMF | Enhances reactant solubility |
Reaction Time | 1.5 hours | Balances completion vs. degradation |
Biological Activities and Mechanisms
Anticancer Activity
Pyrazole derivatives inhibit kinases and DNA topoisomerases. In HepG2 liver carcinoma cells, analogs like 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide exhibit IC₅₀ values of 12.5 μM . While direct data on 3,5-dimethyl-1-(2-nitro-1-phenylethyl)-1H-pyrazole are pending, structural similarities suggest comparable mechanisms.
Anti-Inflammatory Effects
The phenylethyl group facilitates hydrophobic binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, related compounds decrease edema by 40–60% at 10 mg/kg doses.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
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Antibacterial agents: Modified to target penicillin-binding proteins.
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Anticancer therapies: Functionalized with thiosemicarbazide moieties for chelation therapy .
Agricultural Chemistry
Nitro-substituted pyrazoles are explored as fungicides. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 50 ppm concentrations.
Challenges and Future Directions
Metabolic Stability
The nitro group’s propensity for reduction may cause off-target effects. Strategies include:
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Prodrug Design: Masking the nitro group as a less reactive moiety.
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Isosteric Replacement: Substituting nitro with trifluoromethyl groups.
Computational Modeling
QSAR studies predict enhanced activity with electron-withdrawing substituents at the phenyl ring’s para position. Molecular docking reveals improved COX-2 binding affinity (ΔG = −9.2 kcal/mol) for such derivatives.
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